molecular formula C13H20ClNO2 B3000800 N-(2-phenoxyethyl)oxan-4-amine hydrochloride CAS No. 1803586-92-6

N-(2-phenoxyethyl)oxan-4-amine hydrochloride

Cat. No.: B3000800
CAS No.: 1803586-92-6
M. Wt: 257.76
InChI Key: KNHZTCMKSSRXSZ-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)oxan-4-amine hydrochloride is a chemical compound with the CAS Number: 1803586-92-6 . It has a molecular weight of 257.76 and is typically available in powder form . This compound is used in scientific research, with applications ranging from drug development to material synthesis.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12;/h1-5,12,14H,6-11H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Tautomerism in Schiff Bases

N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, compounds similar in structure to N-(2-phenoxyethyl)oxan-4-amine hydrochloride, have been studied for their tautomeric properties. These compounds exhibit tautomeric equilibrium in different solvents, indicating potential applications in understanding solvent effects on molecular structure and properties (Nazır et al., 2000).

Hydrogel Formation for Drug Delivery

Tris(2-(2-formylphenoxy)ethyl)amine has been utilized as a cross-linker for chitosan hydrogels, suggesting potential applications of this compound in drug delivery systems. These hydrogels show pH- and thermo-responsive properties, making them suitable for controlled drug release (Karimi et al., 2018).

Catalytic Oxidation

Copper(II) chloride–amine hydrochloride systems, similar in functionality to this compound, have been used for the oxidation of phenols to p-benzoquinones. This indicates the potential use of this compound in catalytic processes, particularly in organic synthesis (Shimizu et al., 1992).

Ligand Chemistry for Metal Ions

Hexadentate N3O3 amine phenol ligands, structurally related to this compound, have been studied for their binding properties with Group 13 metal ions. Such studies are significant for developing metal coordination complexes with specific properties (Liu et al., 1993).

Skin Metabolism of Aminophenols

Studies on skin metabolism of aminophenols, including compounds like this compound, have been conducted to understand their transformation in skin cells, which is critical for safety assessments in dermatological applications (Goebel et al., 2009).

Corrosion Inhibition

Amine derivatives, akin to this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications of this compound in industrial corrosion protection (Boughoues et al., 2020).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

N-(2-phenoxyethyl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12;/h1-5,12,14H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHZTCMKSSRXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCOC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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